Glycidyl methacrylate

Radical polymerization kinetics PLP‑SEC methacrylate monomers

Glycidyl methacrylate (GMA; CAS 25067-05-4) is a bifunctional monomer characterized by a methacrylate moiety capable of free‑radical polymerization and an epoxide ring that enables post‑polymerization functionalization via ring‑opening reactions. GMA serves as a key building block in the synthesis of epoxy‑functional polymers, coatings, adhesives, dental restorative materials, and chromatographic supports.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 25067-05-4
Cat. No. B1201776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl methacrylate
CAS25067-05-4
Synonymspoly(glycidyl methacrylate)
polyglycidyl methacrylate
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1CO1
InChIInChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
InChIKeyVOZRXNHHFUQHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 68 °F (NTP, 1992)
Very soluble in benzene, ethyl ether, ethyl alcohol
Solubility in water, g/100ml at 25 °C: 5 (moderate)

Glycidyl Methacrylate (GMA) Procurement Guide: Core Properties and Industrial Profile


Glycidyl methacrylate (GMA; CAS 25067-05-4) is a bifunctional monomer characterized by a methacrylate moiety capable of free‑radical polymerization and an epoxide ring that enables post‑polymerization functionalization via ring‑opening reactions. GMA serves as a key building block in the synthesis of epoxy‑functional polymers, coatings, adhesives, dental restorative materials, and chromatographic supports [1]. Its dual reactivity distinguishes GMA from simple alkyl methacrylates and from conventional epoxy monomers such as diglycidyl ether of bisphenol A (DGEBA), facilitating the covalent attachment of biomolecules, the creation of cross‑linked networks, and the design of hybrid organic–inorganic composites [2].

Why Generic Methacrylate or Epoxy Monomers Cannot Replace Glycidyl Methacrylate


Monomers that contain only a methacrylate group (e.g., methyl methacrylate, butyl methacrylate) or only an epoxide group (e.g., allyl glycidyl ether, DGEBA) lack the orthogonal dual functionality that defines GMA. The methacrylate group permits controlled radical polymerization (ATRP, RAFT) to yield well‑defined macromolecular architectures, while the pendant epoxide remains intact for subsequent modification with amines, acids, thiols, or biomolecules. Substituting a mono‑functional analog eliminates either the polymerizable backbone or the reactive handle, thereby precluding the formation of core‑shell particles, grafted surfaces, or post‑functionalized networks that are central to advanced materials design [1][2]. This inherent bifunctionality explains why procurement specifications for GMA are not interchangeable with those for simpler methacrylates or epoxy monomers.

Glycidyl Methacrylate (GMA) Quantitative Differentiation Evidence Versus Closest Analogs


Propagation Rate Coefficient (kp) of GMA Versus 2‑Hydroxyethyl Methacrylate (HEMA)

Pulsed‑laser polymerization (PLP) coupled with size‑exclusion chromatography (SEC) reveals that the propagation rate coefficient (kp) of glycidyl methacrylate is approximately 2.5‑fold lower than that of 2‑hydroxyethyl methacrylate (HEMA) across a broad temperature range (−10 to 90 °C) [1]. This quantitative difference in radical addition kinetics directly impacts polymerization control, copolymer composition drift, and the achievable molecular weight distribution in GMA‑based systems relative to HEMA‑based formulations.

Radical polymerization kinetics PLP‑SEC methacrylate monomers

Reactivity Ratios of GMA in Copolymerization with Butyl Acrylate Versus n‑Butyl Acrylate

The monomer reactivity ratios (rGMA and rcomonomer) govern the composition and sequence distribution in copolymers. For GMA/butyl acrylate (BA) copolymerization, rGMA = 2.78 ± 0.32 and rBA = 0.16 ± 0.07 [1]. In contrast, for GMA/n‑butyl acrylate (n‑BA) the ratios are rGMA = 2.15 ± 0.14 and rn‑BA = 0.12 ± 0.03 [2]. The consistently higher rGMA values indicate that GMA is preferentially incorporated into the growing copolymer chain relative to the acrylate comonomers, leading to GMA‑rich microstructures even when the feed is acrylate‑lean.

Copolymerization kinetics reactivity ratios ATRP

Thermal Stability of Poly(glycidyl methacrylate) (PGMA) Versus Poly(ethylene glycol dimethacrylate) (PEGDMA)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of PGMA and PEGDMA homopolymers demonstrate that PGMA exhibits higher thermal stability than PEGDMA. The copolymer poly(glycidyl methacrylate‑co‑ethylene glycol dimethacrylate) displays an intermediate degradation profile [1]. This ranking provides a quantitative basis for selecting GMA over ethylene glycol dimethacrylate in applications requiring elevated temperature resistance.

Thermal degradation TGA DSC methacrylate homopolymers

Surface Methacrylation Efficiency of Hydroxyapatite: GMA Versus Methacrylic Anhydride (MAh)

When non‑stoichiometric hydroxyapatite (nHA) nanoparticles are methacrylated under identical reaction conditions, methacrylic anhydride (MAh) attaches a greater number of vinyl groups than glycidyl methacrylate (GMA). However, the binding mode differs fundamentally: MAh interacts primarily through electrostatic forces, whereas GMA forms covalent bonds with the nHA surface [1]. Consequently, GMA‑modified nHA (GMA‑nHA) exhibits superior colloidal stability in ethanol and, when incorporated into a GelMA‑based composite, increases dynamic stiffness without promoting swelling in 37 °C water [1].

Surface modification biomaterials hydroxyapatite methacrylation

Vickers Hardness of GMA‑Based Dental Composite Versus BisGMA‑Based Composite

A visible‑light‑cured composite formulated with a novel difunctional/tetrafunctional organically modified ceramic (ORMOCER®) derived from glycidyl methacrylate exhibits significantly higher Vickers hardness than a conventional bisphenol A‑glycidyl methacrylate (BisGMA)‑based composite at all exposure times (P < 0.05) [1]. The improved hardness is attributed to the inorganic‑organic hybrid network enabled by the methacrylate‑functionalized sol‑gel precursors, a design that leverages the methacrylate group of GMA for network formation.

Dental restorative materials Vickers hardness organically modified ceramics

Reactivity Ratios of GMA with Styrene: Benchmark for Copolymer Microstructure Design

Free‑radical bulk copolymerization of glycidyl methacrylate and styrene yields reactivity ratios rGMA = 0.60 and rStyrene = 0.48 (Kelen–Tüdos method) [1]. These near‑unity values indicate a nearly random copolymerization with a slight tendency for GMA to be incorporated more readily than styrene. The close match in reactivity enables the synthesis of copolymers with predictable composition and uniform distribution of epoxy groups along the chain, a feature not achievable with comonomer pairs exhibiting strongly disparate reactivity ratios.

Copolymerization reactivity ratios styrene GMA

Glycidyl Methacrylate (GMA) High‑Value Application Scenarios Based on Comparative Evidence


Precision Polymer Synthesis via Controlled Radical Polymerization

The 2.5‑fold lower propagation rate coefficient of GMA relative to HEMA [1] makes GMA the monomer of choice for atom transfer radical polymerization (ATRP) and reversible addition‑fragmentation chain transfer (RAFT) polymerizations where narrow molecular weight distributions and defined block structures are paramount. The reactivity ratios with butyl acrylate [2] and styrene [3] further enable the rational design of gradient or random copolymers with predictable epoxy group placement.

Durable Bone‑Inspired Composite Biomaterials

GMA’s ability to covalently graft onto hydroxyapatite nanoparticles, as demonstrated in direct comparison with methacrylic anhydride [4], underpins its use in bone‑mimetic composites. The resulting GMA‑modified HA improves dynamic stiffness and resists swelling in physiological fluids, critical for long‑term implant stability and osteoconductivity.

High‑Hardness Dental Restoratives

The statistically significant improvement in Vickers hardness observed for GMA‑derived organically modified ceramic composites over BisGMA‑based materials [5] positions GMA‑containing precursors as a superior alternative for wear‑resistant dental fillings, crowns, and bridges, directly impacting clinical longevity.

Heat‑Resistant Coatings and Chromatographic Supports

The elevated thermal stability of poly(glycidyl methacrylate) relative to poly(ethylene glycol dimethacrylate) [6] justifies the selection of GMA for macroporous polymer monoliths used in high‑temperature liquid chromatography and for protective coatings subjected to thermal cycling. The intact epoxide groups further allow post‑functionalization with ion‑exchange ligands or affinity tags.

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